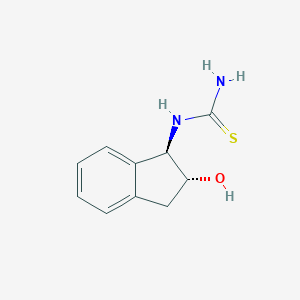
Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chiral molecule that has been used for the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- is not fully understood. However, it is believed that the compound exerts its biological activity by inhibiting various enzymes and proteins. For example, it has been shown to inhibit the activity of topoisomerase II, which is a key enzyme involved in DNA replication and cell division. In addition, Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- has been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Effets Biochimiques Et Physiologiques
Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- has been shown to exhibit anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- has several advantages for lab experiments. It is a chiral molecule that can be easily synthesized using various methods. In addition, it exhibits potent biological activity, making it a promising candidate for drug development. However, there are also limitations to using Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- in lab experiments. For example, it can be difficult to synthesize the compound in large quantities, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans-. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it inhibits. Another direction is to explore its potential applications in other fields, such as agriculture and environmental science. In addition, research can be conducted to optimize the synthesis method of the compound to improve its yield and purity. Finally, future research can focus on developing derivatives of Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- with improved biological activity and pharmacological properties.
Conclusion:
Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. The compound can be synthesized using various methods and exhibits potent biological activity, making it a promising candidate for drug development. However, its mechanism of action is not fully understood, and there are limitations to using it in lab experiments. Future research can focus on further investigating its mechanism of action, exploring its potential applications in other fields, optimizing the synthesis method, and developing derivatives with improved biological activity and pharmacological properties.
Méthodes De Synthèse
The synthesis of Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- can be achieved through various methods. One of the most common methods is the asymmetric synthesis of the compound using chiral catalysts. This method involves the use of chiral ligands and transition metal catalysts to selectively produce the desired enantiomer. Another method involves the use of enzymes to catalyze the synthesis of the compound. This method is highly selective and produces high yields of the desired enantiomer.
Applications De Recherche Scientifique
Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry. The compound has been shown to exhibit potent anticancer activity against various cancer cell lines. It has also been shown to exhibit antibacterial and antiviral activity. In addition, Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- has been used as a chiral auxiliary in the synthesis of various pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
141034-14-2 |
|---|---|
Nom du produit |
Thiourea, (2,3-dihydro-2-hydroxy-1H-inden-1-yl)-, trans- |
Formule moléculaire |
C10H12N2OS |
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
[(1R,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]thiourea |
InChI |
InChI=1S/C10H12N2OS/c11-10(14)12-9-7-4-2-1-3-6(7)5-8(9)13/h1-4,8-9,13H,5H2,(H3,11,12,14)/t8-,9-/m1/s1 |
Clé InChI |
VYMANYOHQDLION-RKDXNWHRSA-N |
SMILES isomérique |
C1[C@H]([C@@H](C2=CC=CC=C21)NC(=S)N)O |
SMILES |
C1C(C(C2=CC=CC=C21)NC(=S)N)O |
SMILES canonique |
C1C(C(C2=CC=CC=C21)NC(=S)N)O |
Autres numéros CAS |
141034-14-2 |
Synonymes |
trans-N-(2-Hydroxyindane-1-yl)thiourea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




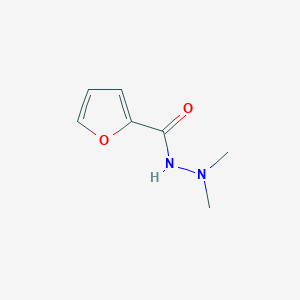
![Methyl 6-cyanobenzo[b]thiophene-2-carboxylate](/img/structure/B124424.png)
![trans-2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione](/img/structure/B124426.png)
![Spiro[cyclohexane-1,2-[3]oxabicyclo[3.2.0]heptane], 1-ethoxy-(9CI)](/img/structure/B124428.png)
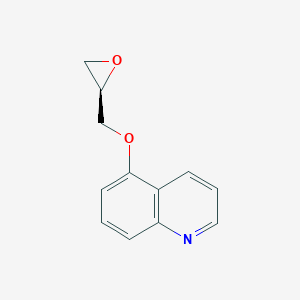
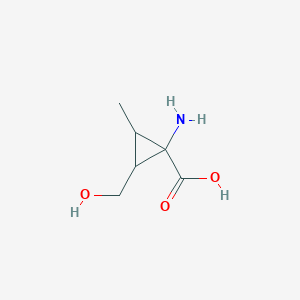
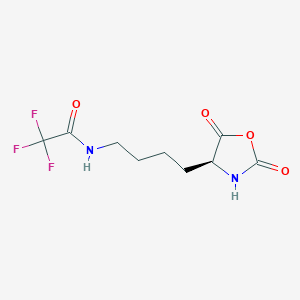
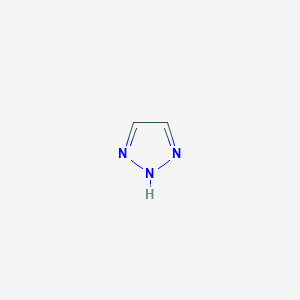
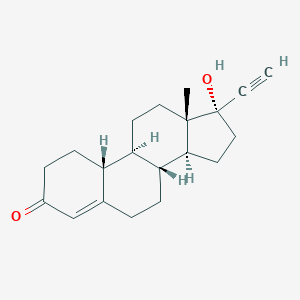
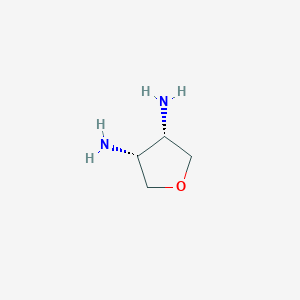
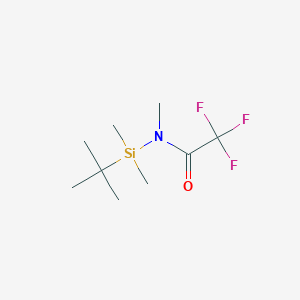
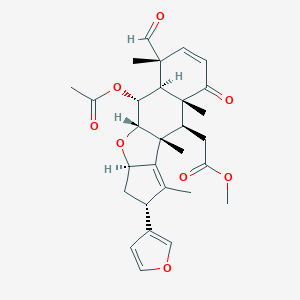
![(E)-5-[2-(Beznyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid](/img/structure/B124452.png)